
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
Vue d'ensemble
Description
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H9ClN2O. It has a molecular weight of 220.66 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole compounds, such as 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The InChI code for this compound is 1S/C11H9ClN2O/c1-8-11(12)6-14(13-8)10-4-2-9(7-15)3-5-10/h2-7H,1H3 .Applications De Recherche Scientifique
1. Pharmaceutical Chemistry
Application Summary
In pharmaceutical chemistry, this compound is utilized in the synthesis of various drugs due to its imidazole ring, which is a core structure in many pharmacologically active molecules .
Methods of Application
The compound is often used as a precursor in the synthesis of imidazole derivatives. These processes typically involve reactions under controlled conditions, such as reflux with appropriate solvents and catalysts to yield the desired medicinal compounds .
Results and Outcomes
The synthesized imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects. Quantitative data from bioassays often show significant inhibition concentrations (IC50) against various pathogens .
2. Organic Light-Emitting Diodes (OLED) Development
Application Summary
In the field of OLED development, the compound serves as a ligand for platinum(II) complexes, which are used in photovoltaic devices .
Methods of Application
The synthesis involves reacting the compound with potassium tetrachloroplatinate, followed by complexation with a pyrazole-containing diketonate ligand. The reaction parameters, such as temperature and solvent choice, are crucial for the successful formation of the complex .
Results and Outcomes
The resulting platinum(II) complexes exhibit green fluorescence and are characterized by their high luminescence efficiency. The photophysical properties are quantified using UV-Vis spectrometry, showing a peak at 514 nm .
3. Cancer Research
Application Summary
In cancer research, derivatives of this compound are explored for their potential as selective kinase inhibitors, which can play a role in targeted cancer therapies .
Methods of Application
The compound is used to synthesize inhibitors that are then tested against various cancer cell lines. The methods include cell viability assays and molecular docking studies to assess the efficacy of the inhibitors .
Results and Outcomes
The inhibitors show high selectivity and potency against certain cancer cell lines, with data indicating a significant reduction in cell proliferation at low micromolar concentrations .
4. Antifungal Drug Development
Application Summary
The compound is investigated for its role in the development of antifungal agents due to its interaction with fungal cell components .
Methods of Application
Synthesis of antifungal derivatives involves chemical modification of the compound and testing against fungal strains. The procedures include measuring zone of inhibition and minimum inhibitory concentration (MIC) .
Results and Outcomes
The derivatives demonstrate effective antifungal activity, with MIC values indicating potent action against common fungal pathogens .
5. Anti-inflammatory Drug Synthesis
Application Summary
“3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde” is used in the synthesis of compounds with anti-inflammatory properties .
Methods of Application
The synthesis involves the reaction of the compound with other chemical entities to produce molecules that inhibit inflammatory pathways. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to analyze the products .
Results and Outcomes
The synthesized molecules show promising anti-inflammatory effects in preclinical models, with reduced levels of pro-inflammatory cytokines observed .
6. Herbicide Development
Application Summary
This compound is also a key ingredient in the synthesis of herbicides, targeting specific plant enzymes to prevent weed growth .
Methods of Application
The compound is incorporated into herbicidal formulations and tested in agricultural settings. The application methods vary depending on the target crops and weeds .
Results and Outcomes
Field trials show that the herbicidal compounds effectively inhibit weed growth without harming the crops, with statistical analyses confirming their selectivity and efficacy .
This analysis provides a detailed look at the diverse applications of “3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde” in scientific research, highlighting its versatility and potential in various fields of study. Each application is backed by experimental evidence and quantitative data, demonstrating the compound’s significant impact on scientific advancements.
7. Synthesis of Coumarin Derivatives
Application Summary
This compound is used in the synthesis of coumarin derivatives, which are known for their biological and pharmaceutical properties .
Methods of Application
The synthesis involves classical and non-classical conditions, often under green chemistry principles, using environmentally friendly solvents and catalysts .
Results and Outcomes
The coumarin derivatives synthesized exhibit a range of biological activities, including anti-HIV, anticancer, antimicrobial, and anti-inflammatory effects .
8. Development of Heterocyclic Chalcones
Application Summary
The compound serves as a precursor for the synthesis of novel heterocyclic chalcones, which have shown various biological properties .
Methods of Application
A base-catalyzed Claisen–Schmidt condensation reaction is employed to construct diverse pyrazole-based chalcones from the compound .
Results and Outcomes
The novel chalcones and their derivatives have been characterized and exhibit antibacterial effects among other biological properties .
9. Agricultural Chemicals Synthesis
Application Summary
Derivatives of this compound are applied in the synthesis of agricultural chemicals such as fungicides, pesticides, and insecticides .
Methods of Application
These derivatives are synthesized through various organic reactions and then tested for their efficacy in agricultural settings .
Results and Outcomes
The compounds show effectiveness as agricultural chemicals, helping to protect crops from various fungal and insect threats .
10. Biological Activity Studies
Application Summary
The compound is studied for its potential biological activities, including antibacterial, anti-inflammatory, anticancer, and herbicidal properties .
Methods of Application
Research involves synthesizing the compound into various derivatives and testing their biological activities in vitro and in vivo .
Results and Outcomes
The studies reveal that the compound and its derivatives possess noteworthy biological activities, which could lead to the development of new therapeutic agents .
11. Therapeutic Potential in Various Diseases
Application Summary
The compound’s derivatives are explored for their therapeutic potential against a wide range of diseases due to their diverse biological activities .
Methods of Application
The derivatives are synthesized and subjected to a battery of biological assays to determine their efficacy against different diseases .
Results and Outcomes
The derivatives show promising results in treating various conditions, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
These additional applications further demonstrate the versatility of “3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde” in scientific research, offering potential benefits across a wide spectrum of fields.
12. Reductive Amination Processes
Application Summary
This compound is used in reductive amination processes to synthesize secondary amines, which are important in pharmaceuticals and fine chemicals .
Methods of Application
The process involves the direct reductive amination of aldehydes with metal hydride reagents under neutral conditions at room temperature .
Results and Outcomes
The transformation into secondary amines is confirmed by spectral data, including IR,
1H
and13C
NMR, indicating successful synthesis .13. Synthesis of Imidazole Derivatives
Application Summary
Derivatives of this compound are synthesized for their potential as imidazole-containing compounds, which have a broad range of biological activities .
Methods of Application
The synthesis routes for imidazole derivatives involve various organic reactions, aiming to explore their pharmacological activities .
Results and Outcomes
The imidazole derivatives exhibit activities such as antibacterial, anti-inflammatory, antitumor, and antiviral, among others .
14. Biologically Active Molecule Synthesis
Application Summary
The compound is integral in the synthesis of biologically active molecules, including those with antibacterial, anti-inflammatory, and anticancer properties .
Methods of Application
Synthetic strategies involve constructing molecules that incorporate the pyrazole core to enhance biological activity .
Results and Outcomes
The synthesized molecules demonstrate a range of biological activities, contributing to the development of new therapeutic agents .
15. Agrochemical Industry Applications
Application Summary
In the agrochemical industry, this compound’s derivatives are used to create fungicides, pesticides, and insecticides .
Methods of Application
These derivatives undergo rigorous testing for efficacy and safety in agricultural environments .
Results and Outcomes
The derivatives prove effective in protecting crops from pests and diseases, showcasing their utility in agriculture .
16. Development of Anti-Malarial Agents
Application Summary
The compound is used in the development of anti-malarial agents due to its pyrazole core’s biological activity .
Methods of Application
The synthesis involves creating derivatives that are tested for their anti-malarial efficacy .
Results and Outcomes
The anti-malarial agents show promising results, indicating potential use in treating malaria .
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-4-(4-methylpyrazol-1-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)11-3-2-9(7-15)4-10(11)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEQJUCOCCOUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | |
CAS RN |
1541538-18-4 | |
| Record name | 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




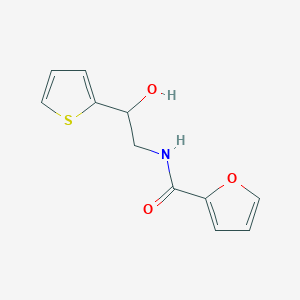

![4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2979917.png)


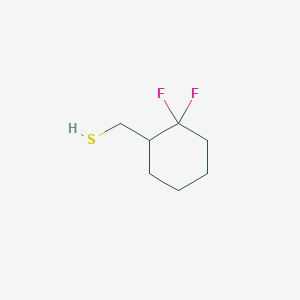
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2979924.png)
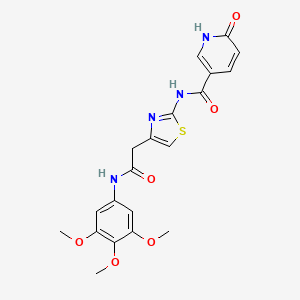
![5-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2979927.png)
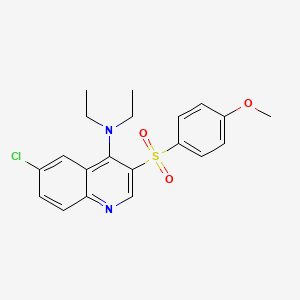
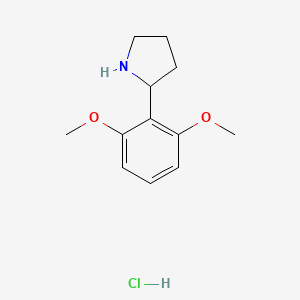
![(2S)-3-methyl-2-[[1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]butanoic acid](/img/structure/B2979934.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2979936.png)